molecular formula C6H6BF3N2O3 B2564483 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid CAS No. 1401163-85-6

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid

Cat. No.: B2564483
CAS No.: 1401163-85-6
M. Wt: 221.93
InChI Key: AQKQSXGEHZAYIS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C6H6BF3N2O3. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group, which is later removed under specific conditions to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is unique due to its trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of a trifluoroethoxy group and a pyrimidine ring, contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₆H₆BF₃N₂O₃. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The mechanism of action involves:

  • Interaction with Enzymes : Boronic acids typically bind to proteins containing diol groups, such as serine proteases and kinases. This interaction can inhibit key enzymatic activities involved in cellular processes.
  • Inhibition of DNA Replication : The compound may inhibit enzymes crucial for DNA replication and protein synthesis, leading to reduced cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its activity against different microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Bacillus cereus8 µg/mL
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL

The compound demonstrated particularly strong activity against Bacillus cereus, with an MIC lower than that of established antifungal agents like Tavaborole (AN2690) .

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for antiviral effects. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of cell cycle regulators such as P53 and P21. A study indicated that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins.
  • Decreased expression of anti-apoptotic proteins like BCL-2 .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could significantly reduce cell viability through apoptosis induction. The IC50 values for several cancer cell lines were determined to be in the low micromolar range .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N2O3/c8-6(9,10)3-15-5-11-1-4(2-12-5)7(13)14/h1-2,13-14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQSXGEHZAYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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